Methyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, a nitrobenzamido group, and a carboxylate ester
Preparation Methods
The synthesis of METHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiophene ring.
Introduction of the Nitrobenzamido Group:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene core can also interact with specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds include:
METHYL 2-(4-CHLORO-3-NITROBENZOYL)BENZOATE: This compound has a similar structure but lacks the benzothiophene core.
4-CHLORO-3-NITROBENZOIC ACID: This compound has a similar nitrobenzamido group but lacks the ester and benzothiophene components.
Properties
Molecular Formula |
C19H19ClN2O5S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19ClN2O5S/c1-3-10-4-6-12-15(8-10)28-18(16(12)19(24)27-2)21-17(23)11-5-7-13(20)14(9-11)22(25)26/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,21,23) |
InChI Key |
MVYIPDKFCZVYMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.